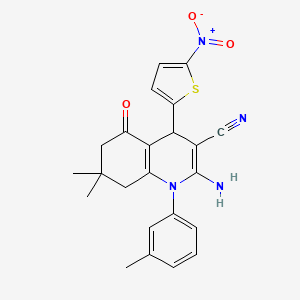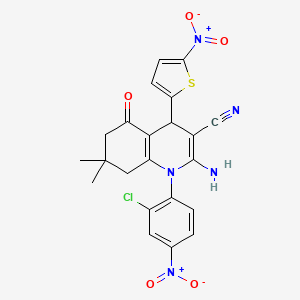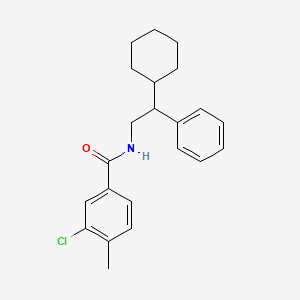![molecular formula C24H16N4O4 B4327487 2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline
Descripción general
Descripción
2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline, commonly known as NQO, is a polycyclic aromatic compound that has been extensively studied due to its potential applications in the field of organic electronics and biological research. NQO is a versatile compound that exhibits interesting optical and electronic properties, making it an attractive candidate for various technological applications.
Aplicaciones Científicas De Investigación
NQO has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. NQO exhibits excellent charge transport properties, making it an attractive candidate for use in these electronic devices. Additionally, NQO has been studied for its potential applications in biological research, particularly in the field of fluorescence imaging. NQO exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe in biological imaging applications.
Mecanismo De Acción
The mechanism of action of NQO is not fully understood, but it is believed to involve the interaction of NQO with biological molecules such as proteins and nucleic acids. NQO has been shown to interact with DNA, causing DNA damage and potentially leading to cell death. Additionally, NQO has been shown to inhibit the activity of certain enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxifying harmful compounds in the body.
Biochemical and Physiological Effects:
NQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NQO can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, NQO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. NQO has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NQO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. Additionally, NQO exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe in biological imaging applications. However, NQO also has some limitations. It is a relatively complex compound that requires several chemical reactions to synthesize. Additionally, the mechanism of action of NQO is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving NQO. One potential direction is the development of NQO-based materials for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of NQO and its potential applications in biological research. Finally, there is potential for the development of NQO-based therapeutics for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline is a versatile compound that exhibits interesting optical and electronic properties, making it an attractive candidate for various technological applications. NQO has potential applications in organic electronics and biological research, particularly in the field of fluorescence imaging. NQO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving NQO, including the development of NQO-based materials for use in organic electronics, further research on the mechanism of action of NQO, and the development of NQO-based therapeutics for the treatment of various diseases.
Propiedades
IUPAC Name |
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-27(30)23-11-5-1-7-17(23)13-15-21-22(26-20-10-4-3-9-19(20)25-21)16-14-18-8-2-6-12-24(18)28(31)32/h1-16H/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFPOULHVJEWTJ-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327413.png)
![3-(3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327416.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327424.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327432.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327438.png)



![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)

